3-Bromo-5-(pyrrolidin-1-yl)benzamide
Description
3-Bromo-5-(pyrrolidin-1-yl)benzamide (CAS: 1375069-16-1) is a brominated aromatic compound featuring a benzamide core substituted with a pyrrolidine-1-carbonyl group at the 5-position and a bromine atom at the 3-position. Its molecular formula is C₁₁H₁₃BrN₂O, with a molar mass of 269.14 g/mol .
Properties
IUPAC Name |
3-bromo-5-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-5-8(11(13)15)6-10(7-9)14-3-1-2-4-14/h5-7H,1-4H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPSLSLDOOWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyrrolidin-1-yl)benzamide typically involves the bromination of 5-(pyrrolidin-1-yl)benzamide. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the following steps:
Starting Material: 5-(pyrrolidin-1-yl)benzamide.
Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-Bromo-5-(pyrrolidin-1-yl)benzamide, we compare it with 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (CAS: 2090174-33-5) and other analogs based on structural and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Ring Systems: The benzene ring in this compound is aromatic and planar, favoring π-π stacking interactions. In contrast, 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one contains a pyridazinone ring, which is a partially saturated heterocycle with two nitrogen atoms. This difference affects solubility and electronic properties; pyridazinone derivatives often exhibit higher polarity due to the carbonyl group .
Substituent Effects: The pyrrolidine group in this compound introduces steric bulk and basicity, which could influence binding affinity in receptor-targeted applications.
Bromine Positioning: Bromine at the 3-position (benzamide) vs. 5-position (pyridazinone) alters electronic distribution. In the benzamide derivative, bromine’s electron-withdrawing effect may deactivate the ring toward electrophilic substitution, whereas in the pyridazinone analog, bromine’s position relative to the carbonyl group could stabilize resonance structures .
Limitations and Data Gaps
The evidence provided lacks quantitative data (e.g., solubility, melting points, bioactivity) for these compounds. Further experimental studies are required to validate their comparative performance in specific applications.
Biological Activity
3-Bromo-5-(pyrrolidin-1-yl)benzamide is a compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position of the benzamide moiety and a pyrrolidine ring at the 5-position. This unique structure contributes to its distinct chemical and biological properties. The presence of the bromine atom enhances lipophilicity, which can influence the compound's ability to penetrate biological membranes and interact with cellular targets.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom and the pyrrolidine ring are critical for binding affinity and activity. The compound may modulate various biological pathways by inhibiting or activating target proteins, leading to diverse physiological effects .
Biological Activity
Research has indicated that this compound exhibits significant biological activity, including:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes, which could lead to therapeutic applications in treating diseases .
- Receptor Interaction : It may also interact with various receptors, affecting neurotransmitter levels and potentially influencing conditions such as anxiety or depression .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzamide structure or the pyrrolidine ring can significantly impact its efficacy and selectivity:
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Noradrenaline Reuptake Inhibition : A related benzamide derivative demonstrated significant NRI activity, increasing noradrenaline levels by up to 350% in vivo. This suggests that similar modifications to this compound could enhance its efficacy as a CNS-active agent .
- Antiparasitic Activity : In a high-throughput screening study, compounds structurally related to this compound were identified as growth inhibitors of Trypanosoma brucei, indicating potential applications in treating neglected tropical diseases such as human African trypanosomiasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
